Isobavachromene
Overview
Description
Synthesis Analysis
The synthesis of Isobavachromene involves several key steps, starting with the palladium-catalyzed Stille coupling of specific acetophenone derivatives with prenyltributyltin. This is followed by Claisen–Schmidt condensation and a final deprotection step to yield Isobavachromene. The overall yield through this synthetic pathway is about 15% over five steps, making it a viable method for commercial production. Organometallic derivatives of Isobavachromene have also been synthesized, introducing elements like ferrocene into the chalcone structure to explore further biological activities and applications (Grealis et al., 2013).
Molecular Structure Analysis
The molecular structure of Isobavachromene includes a prenylated chalcone backbone, which contributes to its biological activity. X-ray crystallography studies have provided insights into the hydrogen-bonding networks within the molecule, revealing the stability and interactions that may contribute to its efficacy against various cancers. The incorporation of organometallic moieties has also been explored to assess changes in molecular structure and resultant biological activities.
Chemical Reactions and Properties
Isobavachromene participates in various chemical reactions, including the foundational reactions used in its synthesis. Its reactivity is influenced by the presence of the prenyl group and the hydroxyl groups, which can undergo further modifications. These modifications can alter the molecule's biological activity, making it a versatile scaffold for drug development.
Physical Properties Analysis
The physical properties of Isobavachromene, such as solubility, melting point, and crystalline structure, are crucial for its application in pharmaceutical formulations. The molecule's stability under different conditions also affects its storage and handling requirements.
Chemical Properties Analysis
Isobavachromene's chemical properties, including its reactivity with various reagents, ability to undergo further functionalization, and its stability in different chemical environments, are essential for exploring its potential as a therapeutic agent. Its interactions with biomolecules can influence its mechanism of action within biological systems.
Scientific Research Applications
Isobavachromene is a type of prenylated flavonoid, which is a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability . Here are some potential applications:
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Anti-bacterial Agent
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Pharmacological Applications
- Prenylated flavonoids, including Isobavachromene, show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .
- These compounds are the main active ingredient in many traditional Chinese medicines and functional food resources, such as Morus alba, Glycyrrhiza uralensis, Humulus lupulus, Artocarpus heterophyllus, Glycine max, and Ficus carica fruits .
Safety And Hazards
properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPDUUSMBMDGN-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobavachromene | |
CAS RN |
56083-03-5 | |
Record name | 4-Hydroxylonchocarpin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYLONCHOCARPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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